Cas no 2014-77-9 (1-(phenylsulfanyl)propan-2-amine)
1-(phenylsulfanyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanamine,1-(phenylthio)-
- 1-phenylsulfanylpropan-2-amine
- 1-Phenylmercapto-2-amino-propan
- 1-phenylsulfanyl-2-propanamine
- Mepaes
- 1-(phenylsulfanyl)propan-2-amine
- SCHEMBL4099623
- [(2-AMINOPROPYL)SULFANYL]BENZENE
- CHEMBL1159896
- AKOS013945276
- alpha-Methylphenyl-2-aminoethylsulfide
- DTXSID90942182
- EN300-242149
- 2014-77-9
- 2-Propanamine, 1-(phenylthio)-
- (1-methyl-2-phenylsulfanyl-ethyl)-amine
- 1-(Phenylthio)-2-aminopropane
-
- MDL: MFCD20373478
- Inchi: 1S/C9H13NS/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
- InChI Key: YAUHFKDKQAMMJE-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)CC(C)N
Computed Properties
- Exact Mass: 167.07700
- Monoisotopic Mass: 167.07687059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 51.3Ų
Experimental Properties
- PSA: 51.32000
- LogP: 2.82620
1-(phenylsulfanyl)propan-2-amine Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(phenylsulfanyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-242149-0.05g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 95% | 0.05g |
$647.0 | 2024-06-19 | |
| Enamine | EN300-242149-0.1g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 95% | 0.1g |
$678.0 | 2024-06-19 | |
| Enamine | EN300-242149-0.25g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
| Enamine | EN300-242149-0.5g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 95% | 0.5g |
$739.0 | 2024-06-19 | |
| Enamine | EN300-242149-1.0g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 95% | 1.0g |
$770.0 | 2024-06-19 | |
| Enamine | EN300-242149-2.5g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 95% | 2.5g |
$1509.0 | 2024-06-19 | |
| Enamine | EN300-242149-5.0g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 95% | 5.0g |
$2235.0 | 2024-06-19 | |
| Enamine | EN300-242149-10.0g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 95% | 10.0g |
$3315.0 | 2024-06-19 | |
| Enamine | EN300-242149-1g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 1g |
$770.0 | 2023-09-15 | ||
| Enamine | EN300-242149-5g |
1-(phenylsulfanyl)propan-2-amine |
2014-77-9 | 5g |
$2235.0 | 2023-09-15 |
1-(phenylsulfanyl)propan-2-amine Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on 1-(phenylsulfanyl)propan-2-amine
1-(Phenylsulfanyl)Propan-2-Amine: A Comprehensive Overview
1-(Phenylsulfanyl)Propan-2-Amine, also known by its CAS number 2014-77-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a phenylsulfanyl group attached to a propan-2-amine backbone, has garnered attention due to its potential in pharmaceutical research, material science, and catalytic processes. Recent advancements in synthetic methodologies and computational studies have further elucidated its properties and utility.
The molecular structure of 1-(Phenylsulfanyl)Propan-2-Amine comprises a central propane chain with an amino group (-NH₂) at the second carbon and a phenylsulfanyl group (-S-C₆H₅) at the first carbon. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable precursor in organic synthesis. The sulfur atom in the phenylsulfanyl group contributes to the compound's reactivity, particularly in nucleophilic substitution reactions and as a ligand in transition metal complexes.
Recent studies have highlighted the role of CAS No. 2014-77-9 as an intermediate in the synthesis of bioactive molecules. For instance, researchers have employed this compound as a building block for constructing heterocyclic frameworks, which are crucial in drug discovery. Its ability to undergo various transformations, such as alkylation, acylation, and sulfonation, underscores its versatility in organic synthesis.
In the realm of catalysis, 1-(Phenylsulfanyl)Propan-2-Amine has been investigated as a ligand for transition metal catalysts. Its sulfur atom facilitates metal-ligand interactions, enhancing catalytic activity in processes such as hydrogenation and cross-coupling reactions. Recent findings suggest that this compound can stabilize metal nanoparticles, making it a promising candidate for heterogeneous catalysis applications.
The physical properties of CAS No. 2014-77-9 include a melting point of approximately 55°C and a boiling point around 165°C under standard conditions. Its solubility in polar solvents like ethanol and water is moderate, while it exhibits higher solubility in non-polar solvents such as dichloromethane and diethyl ether. These properties make it suitable for use in both solution-phase and solid-phase synthesis techniques.
From an environmental standpoint, the biodegradation potential of 1-(Phenylsulfanyl)Propan-2-Amine has been studied to assess its impact on ecosystems. Research indicates that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways, minimizing its persistence in the environment. This information is crucial for ensuring sustainable practices in its production and application.
In conclusion, CAS No. 2014-77-9, or 1-(Phenylsulfanyl)Propan-2-Amine, stands out as a multifaceted compound with diverse applications across chemistry disciplines. Its structural features, reactivity, and compatibility with modern synthetic techniques position it as an essential tool in contemporary research. As ongoing studies continue to uncover new facets of its utility, this compound is poised to play an increasingly significant role in advancing scientific innovation.
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